molecular formula C17H21N B1385597 2-Isopropyl-N-(3-methylbenzyl)aniline CAS No. 1039821-59-4

2-Isopropyl-N-(3-methylbenzyl)aniline

Cat. No.: B1385597
CAS No.: 1039821-59-4
M. Wt: 239.35 g/mol
InChI Key: JRTAHEMHPVEQAU-UHFFFAOYSA-N
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Description

2-Isopropyl-N-(3-methylbenzyl)aniline is a substituted aniline derivative characterized by a 2-isopropyl group on the aniline ring and a 3-methylbenzyl substituent attached to the nitrogen atom. The isopropyl group at the ortho position likely influences steric hindrance and electronic properties, differentiating it from simpler benzyl-substituted anilines.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)16-9-4-5-10-17(16)18-12-15-8-6-7-14(3)11-15/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTAHEMHPVEQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N-(3-methylbenzyl)aniline can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding aniline derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-Isopropyl-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Selected Aniline Derivatives

Compound Name Substituents MIC (µg/mL) Against S. typhimurium MIC (µg/mL) Against P. aeruginosa Reference
(E)-2-Isopropyl-N-(2-nitrobenzylidene)aniline (12) 2-isopropyl, 2-nitrobenzylidene 15.625 7.81
Chloramphenicol (Reference) 31.25 62.50
N-(3-methylbenzyl)aniline 3-methylbenzyl Not reported Not reported

Key Observations:

  • The 2-isopropyl group in compound 12 enhances antimicrobial activity against Gram-negative bacteria compared to the reference drug chloramphenicol, reducing MIC values by 50–88% .
  • The absence of electron-withdrawing groups (e.g., nitro) in N-(3-methylbenzyl)aniline may limit its bioactivity, underscoring the importance of substituent electronic properties in pharmacological applications.

Physicochemical Properties

Table 3: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Reference
2-Isopropyl-N-(3-methylbenzyl)aniline C₁₇H₂₁N 239.36 ~3.5 (estimated) 1
N-(3-methylbenzyl)aniline C₁₄H₁₅N 197.28 2.8 1
3-(2-Methylpropyl)aniline C₁₀H₁₅N 149.23 2.6 1

Key Observations:

  • Compounds with branched alkyl groups (e.g., 3-(2-methylpropyl)aniline) exhibit lower molecular weights but similar LogP values, indicating that substituent position impacts physicochemical behavior .

Biological Activity

2-Isopropyl-N-(3-methylbenzyl)aniline is an organic compound belonging to the class of anilines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N. Its structure includes an isopropyl group and a 3-methylbenzyl moiety attached to the aniline core, which can significantly affect its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

The mechanism of action of this compound likely involves:

  • Binding to Enzymes and Receptors : The compound may interact with various enzymes or receptors, modulating their activity and leading to biological responses.
  • Influence on Signaling Pathways : By altering the activity of specific proteins involved in signaling pathways, this compound may exert therapeutic effects.

Antimicrobial Studies

A study investigating the antimicrobial properties of various aniline derivatives found that some compounds with similar structures exhibited significant activity against both gram-positive and gram-negative bacteria. While specific data on this compound is sparse, its structural analogs show promise in this area .

Anticancer Activity

Research into related compounds has demonstrated that modifications in the aniline structure can enhance anticancer activity. For instance, compounds with similar substituents have been shown to inhibit tumor growth in vitro. Further studies are needed to assess the specific effects of this compound on cancer cell lines .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialPotential activity against bacteria
AnticancerPossible inhibition of cancer cell proliferation
Enzyme InhibitionMay inhibit specific enzymatic pathways

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